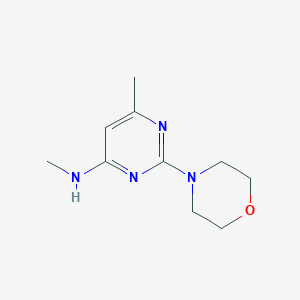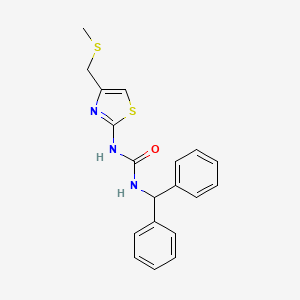
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects the biochemical and physiological processes of the body. In
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, it has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is that it has shown promising results in preclinical studies. This suggests that it may have potential as a therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. This means that its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for the study of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine. One area of study is to further investigate its mechanism of action and how it affects the biochemical and physiological processes of the body. Another area of study is to test its safety and efficacy in clinical trials. Additionally, researchers may explore its potential applications in the treatment of other diseases such as neurological disorders and inflammatory conditions. Finally, researchers may investigate new synthesis methods for this compound that may improve its efficacy and reduce its toxicity.
Métodos De Síntesis
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is synthesized using a specific method that involves the reaction of 4-(4-methylphenylsulfonyl)piperazine with 3,6-dibromo-4-(4-fluorophenyl)pyridazine in the presence of a palladium catalyst. This reaction results in the formation of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine.
Aplicaciones Científicas De Investigación
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has potential applications in various areas of scientific research. One of the main areas of study is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-6-[4-[(Z)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-18-2-4-19(5-3-18)12-17-31(29,30)28-15-13-27(14-16-28)23-11-10-22(25-26-23)20-6-8-21(24)9-7-20/h2-12,17H,13-16H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRUOBDEQLVAW-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2851517.png)
![4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2851519.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2851520.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2851521.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)


![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)
![3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2851535.png)
![2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2851538.png)